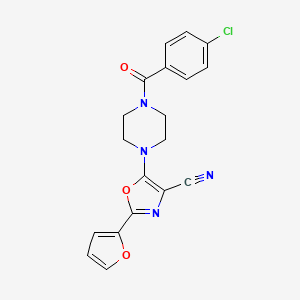

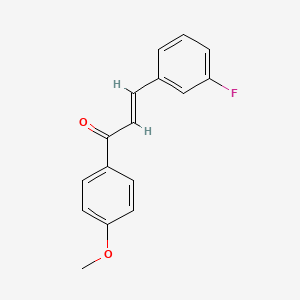

![molecular formula C9H10FN3 B2938976 2-{6-氟-1H-吡咯并[2,3-b]吡啶-3-基}乙胺 CAS No. 1638771-25-1](/img/structure/B2938976.png)

2-{6-氟-1H-吡咯并[2,3-b]吡啶-3-基}乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .

科学研究应用

Cancer Therapy: FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs): are crucial in the development and progression of various cancers . Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as our compound of interest, have been identified as potent inhibitors of FGFRs. These inhibitors can effectively halt cancer cell proliferation and induce apoptosis, particularly in breast cancer cells. They also impede the migration and invasion of cancer cells, offering a strategic approach for cancer therapy .

Kinase Inhibition

Kinase enzymes play a pivotal role in cellular signaling pathways. Abnormal kinase activity is often linked to diseases, including cancer. The compound has been found to exhibit significant inhibitory activity against various kinases, which could be beneficial for treating diseases associated with kinase dysregulation .

Neurodegenerative Diseases

The compound has potential applications in neurodegenerative diseases like Alzheimer’s. Derivatives of this compound have been used in the development of Positron Emission Tomography (PET) imaging agents. These agents can quantify neurofibrillary tangles composed of tau protein aggregates, which are pathological hallmarks of several neurodegenerative disorders .

Antimicrobial Activity

Compounds with the pyrrolopyridine scaffold have demonstrated a range of biological activities, including antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyridine derivatives makes them candidates for treating inflammatory conditions. Their ability to modulate inflammatory pathways can be harnessed to develop treatments for chronic inflammatory diseases .

Antioxidant Effects

These compounds have also shown antioxidant properties, which are beneficial in combating oxidative stress. Oxidative stress is implicated in many diseases, including neurodegenerative disorders and cancer. Antioxidants can neutralize free radicals, thereby protecting cells from damage .

Antiviral Applications

Pyrrolopyridine derivatives have been explored for their antiviral activities. They could serve as a basis for creating antiviral drugs, especially in cases where current treatment options are limited or ineffective .

Drug Discovery and Lead Optimization

With a low molecular weight and potent biological activities, the compound serves as an appealing lead for drug discovery. It provides a versatile scaffold that can be optimized for enhanced efficacy and specificity in various therapeutic areas .

未来方向

The future directions for the research and development of “2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” and similar compounds involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This research could potentially lead to new leads for treating various diseases .

作用机制

Target of Action

Similar compounds have been reported to target neurofibrillary tangles (nfts) in the brain .

Mode of Action

It’s worth noting that similar compounds have shown high specificity and selectivity for binding to nfts .

Pharmacokinetics

Similar compounds have been noted to have suitable physicochemical properties and in vivo pharmacokinetics for use as pet tracers .

Result of Action

Similar compounds have been used as pet tracers for detecting nfts, suggesting potential applications in neurodegenerative disease research .

属性

IUPAC Name |

2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOKAVJIQJFIML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=CN2)CCN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

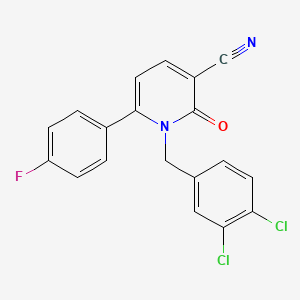

![7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B2938900.png)

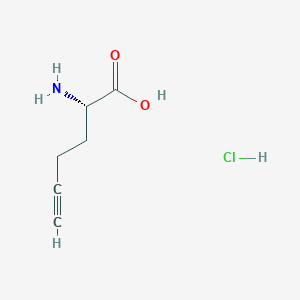

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2938901.png)

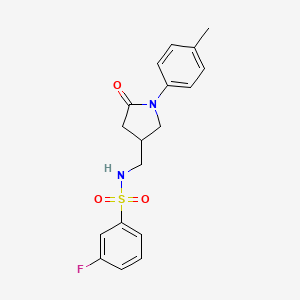

![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2938903.png)

![6-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2938905.png)

![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]prop-2-enamide](/img/structure/B2938908.png)

![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)